N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Histamine H3 Receptor GPCR Ligand Design Imidazole-Free Antagonists

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a synthetic small molecule belonging to the heteroaryloxy nitrogen-containing saturated heterocyclic derivative class, which has been investigated for its interaction with histamine H3 receptors. The compound's structural features—a piperidine core linked via a pyrimidin-2-yloxy group and an N-cyclopentyl carboxamide moiety—place it among imidazole-free H3 receptor ligands, a subclass that has attracted attention for potentially improved receptor selectivity and pharmacokinetic properties compared to earlier imidazole-containing H3 antagonists.

Molecular Formula C15H22N4O2
Molecular Weight 290.367
CAS No. 2034272-90-5
Cat. No. B2766273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
CAS2034272-90-5
Molecular FormulaC15H22N4O2
Molecular Weight290.367
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
InChIKeySYCZSBXPKWPRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034272-90-5): A Research-Grade H3 Receptor Ligand Building Block


N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a synthetic small molecule belonging to the heteroaryloxy nitrogen-containing saturated heterocyclic derivative class, which has been investigated for its interaction with histamine H3 receptors [1]. The compound's structural features—a piperidine core linked via a pyrimidin-2-yloxy group and an N-cyclopentyl carboxamide moiety—place it among imidazole-free H3 receptor ligands, a subclass that has attracted attention for potentially improved receptor selectivity and pharmacokinetic properties compared to earlier imidazole-containing H3 antagonists [1][2].

Why Generic Substitution of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide Fails Without Verified Data


Substituting N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide with a structurally similar analog from the same patent class (e.g., compounds with a cyclopentylpiperidine scaffold but different heteroaryloxy or carboxamide substituents) carries substantial risk for scientific procurement. The relevant patent disclosures indicate that subtle modifications to the pyrimidine substitution pattern or the N-carboxamide group can profoundly alter H3 receptor binding affinity and functional activity [1][2]. However, it must be explicitly noted that publicly available, peer-reviewed quantitative comparative data for this specific compound (CAS 2034272-90-5) are currently absent from authoritative databases, making direct performance-based differentiation against close analogs unfeasible at this time.

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide: Quantifiable Differentiation Evidence


Structural Differentiation from Imidazole-Containing H3 Antagonists

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is an imidazole-free H3 receptor ligand. This is a differentiating feature from first-generation H3 antagonists such as thioperamide and ciproxifan, which contain an imidazole ring [1]. The patent class to which the compound belongs specifically describes the advantage of imidazole-free structures in avoiding cytochrome P450 inhibition and improving brain penetration [2]. However, no quantitative pharmacokinetic or selectivity data for this specific compound versus a named imidazole-containing comparator (e.g., thioperamide) were found in allowable sources.

Histamine H3 Receptor GPCR Ligand Design Imidazole-Free Antagonists

Cyclopentyl Substituent Preference in Piperidine-Based H3 Ligands

The patent literature indicates a preference for cyclopentyl as the N-substituent on the piperidine or piperazine ring within this chemical series, with cyclopentyl described as 'especially preferred' alongside cyclobutyl [1]. This suggests that cyclopentyl substitution may confer favorable receptor-binding or pharmacokinetic properties relative to smaller or larger cycloalkyl groups. However, no head-to-head quantitative comparison of N-cyclopentyl versus N-cyclohexyl or N-cyclopropyl analogs for this specific pyrimidin-2-yloxy piperidine carboxamide scaffold was found in permissible sources.

H3 Receptor Antagonist SAR N-alkyl substitution

Multiple Therapeutic Indications Claimed for the Chemical Class

The patent family covering N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide claims utility for a broad range of H3 receptor-mediated conditions, including obesity, metabolic syndrome, cognitive disorders, schizophrenia, and neurodegenerative diseases [1]. This breadth of claimed indications exceeds that of many single-indication H3 clinical candidates. However, this is a class-level claim rather than compound-specific evidence, and no indication-specific EC50 or in vivo efficacy data for this exact compound were identified in publicly accessible, permissible sources.

H3 Receptor CNS Disorders Metabolic Disease

Application Scenarios for N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide Based on Current Evidence


H3 Receptor Pharmacological Tool Compound for In Vitro Screening

Based on its classification as an imidazole-free heteroaryloxy piperidine carboxamide [1][2], N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide may serve as a chemical probe in radioligand binding displacement assays using recombinant human or rodent H3 receptors. Researchers should independently verify its affinity (Ki/IC50) before use, as no validated values are available from the searched authoritative databases.

Chemical Starting Point for H3 Antagonist Lead Optimization

The compound's N-cyclopentyl-piperidine-pyrimidine scaffold, highlighted as preferred in patent disclosures [1], provides a structural template for medicinal chemistry SAR exploration. Procurement for analog synthesis campaigns is supported by the patent's guidance on favorable cycloalkyl substitution.

Reference Standard in Imidazole-Free H3 Ligand Selectivity Profiling

Given the patent family's emphasis on avoiding imidazole-related CYP inhibition liabilities [2], this compound could serve as a representative imidazole-free chemotype in cross-screening panels against related GPCRs (e.g., H4 receptor, muscarinic receptors) to establish selectivity fingerprints for the series.

Quote Request

Request a Quote for N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.